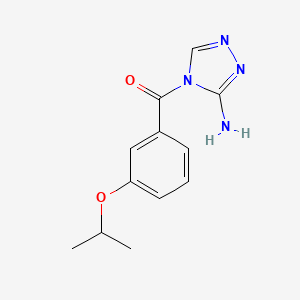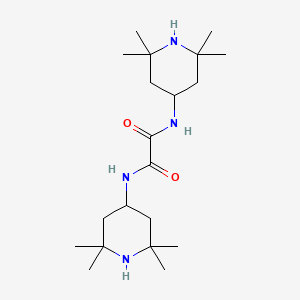![molecular formula C12H17NO5S B5351001 N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5351001.png)
N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine is a chemical compound that belongs to the class of sulfonyl glycine derivatives It is characterized by the presence of an ethoxyphenyl group attached to a sulfonyl group, which is further linked to an ethylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-ethylglycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-ethoxybenzenesulfonyl chloride+N-ethylglycinetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)sulfonyl]-N-ethylglycine
- N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine
- N-[(4-methylphenyl)sulfonyl]-N-ethylglycine
Uniqueness
N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonyl-ethylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-13(9-12(14)15)19(16,17)11-7-5-10(6-8-11)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQFRZMVNLRZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-hydroxybenzyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5350918.png)
![{1-(4-methoxypyrimidin-2-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5350925.png)

![ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5350934.png)
![6-(methoxymethyl)-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5350939.png)
![1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5350946.png)
![2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5350950.png)
![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5350957.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B5350977.png)
![(5Z)-1-tert-butyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate](/img/structure/B5350988.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5350989.png)

![Ethyl 1-[2-(2-ethylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5350994.png)
![2-(4-fluorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5351004.png)
